molecular formula C19H13F3N4S B11115180 6-amino-8-[2-(trifluoromethyl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

6-amino-8-[2-(trifluoromethyl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

Cat. No.: B11115180
M. Wt: 386.4 g/mol
InChI Key: UAPYAUOPIUSTSK-UHFFFAOYSA-N
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Description

6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is a complex organic compound featuring multiple functional groups, including amino, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of diazonium salts with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of organic solvents, inert gas protection, and specific pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, enhancing its potential as a versatile chemical tool .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE lies in its combination of functional groups and its specific isothiochromen core. This combination imparts distinctive chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C19H13F3N4S

Molecular Weight

386.4 g/mol

IUPAC Name

6-amino-8-[2-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile

InChI

InChI=1S/C19H13F3N4S/c20-19(21,22)15-4-2-1-3-12(15)16-14-8-27-6-5-11(14)13(7-23)17(26)18(16,9-24)10-25/h1-5,14,16H,6,8,26H2

InChI Key

UAPYAUOPIUSTSK-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(CS1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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